2,2,2-Trifluoroacetaldehyde oxime
Overview
Description
2,2,2-Trifluoroacetaldehyde oxime is a chemical compound that has garnered attention due to its unique properties and applications in various fields. It is an oxime derivative of trifluoroacetaldehyde, characterized by the presence of three fluorine atoms attached to the carbon atom of the aldehyde group. This compound is particularly notable for its role as a precursor in the synthesis of other fluorinated compounds.
Preparation Methods
The synthesis of 2,2,2-Trifluoroacetaldehyde oxime typically involves the reaction of hydroxylamine with trifluoroacetaldehyde hydrate. This reaction is carried out under mildly basic conditions, which facilitates the formation of the oxime. The process is known for its high yield and efficiency, making it a cost-effective and scalable method for producing this compound .
In an industrial setting, the preparation of this compound can be achieved through a similar synthetic route, with the reaction conditions optimized for large-scale production. The use of commercially available reagents and the mild reaction conditions contribute to the practicality of this method for industrial applications .
Chemical Reactions Analysis
2,2,2-Trifluoroacetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetonitrile, a valuable intermediate in organic synthesis.
Cycloaddition: The oxime can be used in [3+2] cycloaddition reactions to synthesize trifluoromethylated heterocycles, such as oxadiazoles and thiazoles.
Common reagents used in these reactions include hydroxylamine, trifluoroacetaldehyde hydrate, and various nucleophiles. The major products formed from these reactions are trifluoromethylated compounds, which are valuable in medicinal chemistry and materials science .
Scientific Research Applications
2,2,2-Trifluoroacetaldehyde oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroacetaldehyde oxime involves its conversion to trifluoroacetonitrile under mildly basic conditions. This conversion is facilitated by the presence of a base, which promotes the release of trifluoroacetonitrile from the oxime precursor . The trifluoroacetonitrile can then participate in various chemical reactions, leading to the formation of trifluoromethylated compounds. These compounds often exhibit enhanced biological activity and stability due to the presence of the trifluoromethyl group .
Comparison with Similar Compounds
2,2,2-Trifluoroacetaldehyde oxime can be compared with other similar compounds, such as:
Trifluoroacetaldehyde: Unlike its oxime derivative, trifluoroacetaldehyde is more reactive and less stable, making it less suitable for certain applications.
Trifluoroacetonitrile: This compound is a direct product of the oxime’s decomposition and is used in similar applications, but its handling requires more stringent safety measures due to its toxicity.
Fluorinated oximes: Other fluorinated oximes may have different reactivity profiles and applications, but this compound is particularly valued for its role in producing trifluoromethylated compounds.
Properties
IUPAC Name |
(NE)-N-(2,2,2-trifluoroethylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NO/c3-2(4,5)1-6-7/h1,7H/b6-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXIAHLLNDREAE-LZCJLJQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819-03-4 | |
Record name | 2,2,2-trifluoroacetaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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